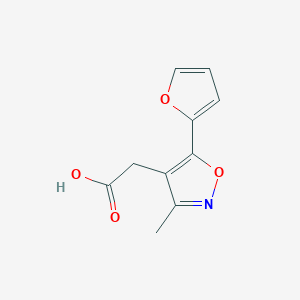![molecular formula C15H16N4O B2601642 7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 306979-70-4](/img/structure/B2601642.png)
7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the linear formula C15H17N5O . It is a solid substance with a molecular weight of 283.33 .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives has been reported in several studies . For instance, one study described the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates to transform the designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C15H17N5O/c1-9-6-10(2)8-12(7-9)21-11(3)13-4-5-17-15-18-14(16)19-20(13)15/h4-8,11H,1-3H3,(H2,16,19) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antibacterial Activity Compounds like 1,2,4-triazole-containing hybrids have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious pathogen causing a spectrum of diseases. These hybrids exhibit multiple antibacterial mechanisms and are considered promising broad-spectrum antibacterial agents, including against drug-resistant strains (Li & Zhang, 2021).
Optical Sensors and Biological Significance Pyrimidine derivatives, part of the chemical class to which the target compound relates, are highlighted for their use in optical sensors and hold various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them ideal for sensing applications, alongside their significant biological functions (Jindal & Kaur, 2021).
Biological Features and Drug Development The extensive study of 1,2,4-triazole derivatives, including the synthesis and identification of new drugs with diverse biological activities, emphasizes the importance of this chemical class in developing novel therapeutic agents. These compounds demonstrate a range of activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties (Ohloblina, 2022).
Optoelectronic Materials The integration of pyrimidine and triazine rings into π-extended conjugated systems is noteworthy for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors, showcasing the versatility of pyrimidine derivatives in material science (Asgaonkar et al., 2022).
Safety and Hazards
The safety information for “7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit their targets, thereby disrupting their normal function . This inhibition could result in changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Given its potential targets, it may affect pathways related to immune response and cell proliferation . The downstream effects of these disruptions would depend on the specific pathway and the role of the inhibited target within that pathway.
Result of Action
Based on its potential targets, it could lead to changes in immune response and cell proliferation .
Análisis Bioquímico
Biochemical Properties
7-(1-(3,5-Dimethylphenoxy)ethyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs) . These interactions are crucial as they can modulate cell cycle progression and inflammatory responses. The compound’s binding affinity to these enzymes is attributed to its unique triazolopyrimidine scaffold, which allows for specific interactions with the active sites of these enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by inhibiting CDKs, leading to cell cycle arrest. Additionally, it can modulate inflammatory pathways by inhibiting JAKs, thereby reducing the production of pro-inflammatory cytokines. These effects highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of CDKs and JAKs, inhibiting their enzymatic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and inflammation. The triazolopyrimidine scaffold of the compound allows for high-affinity binding, making it a potent inhibitor of these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDKs and JAKs, leading to sustained suppression of cell proliferation and inflammation in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDKs and JAKs without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The interaction with metabolic enzymes can also affect the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen. Its distribution pattern is influenced by its physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, it can be found in the nucleus, where it may influence gene expression. The compound’s localization is directed by specific targeting signals and post-translational modifications.
Propiedades
IUPAC Name |
7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-6-11(2)8-13(7-10)20-12(3)14-4-5-16-15-17-9-18-19(14)15/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLOIJPDFNPVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC=NN23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
![N-(2-chloro-6-methylphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2601561.png)
![2-Ethyl-1-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2601564.png)
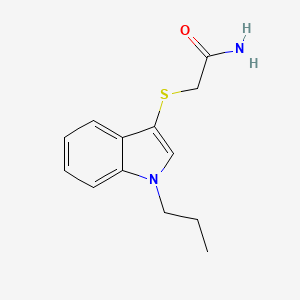
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
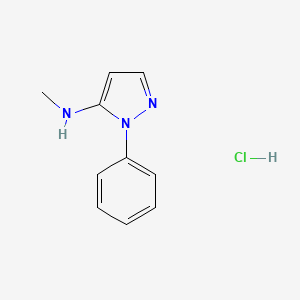
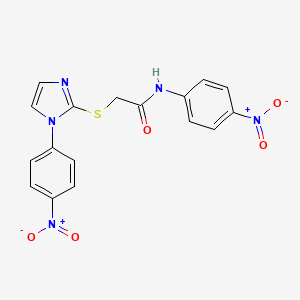
![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)
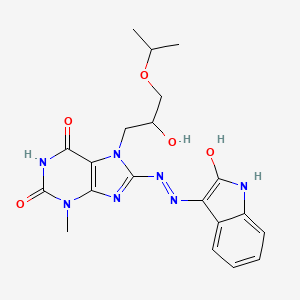
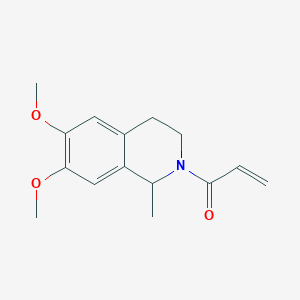
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)
